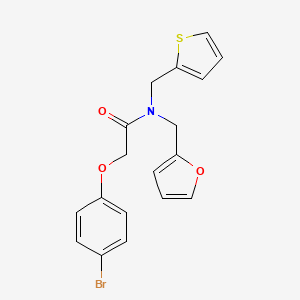

![molecular formula C21H19N7O3 B11382528 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382528.png)

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: , often referred to as “Compound X” , is a heterocyclic organic compound. Its intricate fused-ring system contains nitrogen atoms, making it a fascinating target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes:

Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between appropriately functionalized precursors. For instance, a Diels-Alder reaction between a diene and a dienophile could yield the core structure.

Stepwise Assembly: Another approach is stepwise assembly, where smaller fragments are sequentially connected to build the complex structure.

Reaction Conditions:

Temperature: Reactions typically occur at elevated temperatures (e.g., 150–200°C) to facilitate bond formation.

Solvents: Common solvents include dichloromethane, toluene, or acetonitrile.

Catalysts: Lewis acids (e.g., BF₃) or transition metal catalysts (e.g., palladium) may be employed.

Industrial Production:

Industrial-scale production remains challenging due to the compound’s complexity. research continues to optimize scalable methods.

Chemical Reactions Analysis

Compound X undergoes various reactions:

Oxidation: Oxidative processes can modify the phenyl rings or the nitrogen atoms.

Reduction: Reduction of the double bonds may yield saturated derivatives.

Substitution: Aromatic substitution reactions can introduce diverse functional groups.

Ring Cleavage: Cleavage of the fused rings may lead to novel products.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

Compound X finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.

Materials Science: Its unique structure inspires novel materials, such as conductive polymers or luminescent compounds.

Catalysis: Modified derivatives may serve as catalysts in organic transformations.

Mechanism of Action

While specific mechanisms depend on the context (e.g., drug development or materials), Compound X likely interacts with biological targets via:

Binding: It may bind to proteins, nucleic acids, or other biomolecules.

Pathways: Activation or inhibition of cellular pathways.

Comparison with Similar Compounds

Compound X stands out due to its intricate fused-ring system and nitrogen content. Similar compounds include:

Tricyclic Aromatics: Such as naphthalenes or anthracenes.

Azamacrocycles: Like crown ethers or cryptands.

Properties

Molecular Formula |

C21H19N7O3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |

InChI |

InChI=1S/C21H19N7O3/c1-11-4-6-12(7-5-11)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)14-10-13(30-2)8-9-15(14)31-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |

InChI Key |

KIZTYWOZAFTDMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=CC(=C5)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11382463.png)

![4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11382468.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11382481.png)

![5-Butyl-7-methyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11382498.png)

![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382506.png)

![3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382507.png)

![N-(1,3-benzothiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382509.png)

![3-(2,5-dimethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382515.png)

![1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382534.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11382535.png)

![Ethyl 4-amino-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11382544.png)

![N'-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11382551.png)